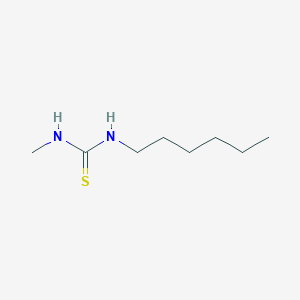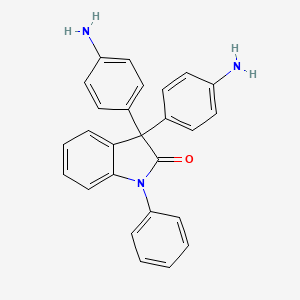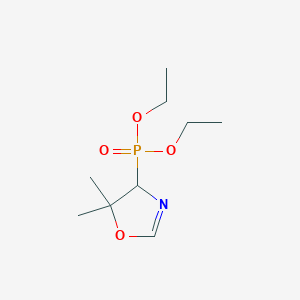
Diethyl (5,5-dimethyl-4,5-dihydro-1,3-oxazol-4-yl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (5,5-dimethyl-4,5-dihydro-1,3-oxazol-4-yl)phosphonate is an organophosphorus compound featuring an oxazoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (5,5-dimethyl-4,5-dihydro-1,3-oxazol-4-yl)phosphonate typically involves the reaction of diethyl phosphite with 5,5-dimethyl-4,5-dihydro-1,3-oxazoline under controlled conditions. The reaction is often catalyzed by a base such as sodium methoxide or potassium tert-butoxide, and it is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (5,5-dimethyl-4,5-dihydro-1,3-oxazol-4-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted oxazoline derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Diethyl (5,5-dimethyl-4,5-dihydro-1,3-oxazol-4-yl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Research is ongoing into its potential use as a precursor for the synthesis of pharmaceutical agents.
Industry: It is utilized in the development of flame retardants and plasticizers due to its phosphorus content.
Mecanismo De Acción
The mechanism of action of Diethyl (5,5-dimethyl-4,5-dihydro-1,3-oxazol-4-yl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The oxazoline ring can participate in hydrogen bonding and electrostatic interactions, while the phosphonate group can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate: Used as a hydrogen source in organocatalytic reductive amination and conjugate reduction.
Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate: Formed during the oxidation of 4-substituted Hantsch dihydropyridines.
Diethyl[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phosphonate: Functions as an antioxidant in polymers.
Uniqueness
Diethyl (5,5-dimethyl-4,5-dihydro-1,3-oxazol-4-yl)phosphonate is unique due to its oxazoline ring, which imparts distinct chemical reactivity and biological activity compared to other phosphonate compounds. Its ability to form stable complexes with metal ions and its potential as a versatile building block in organic synthesis further distinguish it from similar compounds.
Propiedades
Número CAS |
41004-02-8 |
|---|---|
Fórmula molecular |
C9H18NO4P |
Peso molecular |
235.22 g/mol |
Nombre IUPAC |
4-diethoxyphosphoryl-5,5-dimethyl-4H-1,3-oxazole |
InChI |
InChI=1S/C9H18NO4P/c1-5-13-15(11,14-6-2)8-9(3,4)12-7-10-8/h7-8H,5-6H2,1-4H3 |
Clave InChI |
JHFNNRIZCWIQPC-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C1C(OC=N1)(C)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Pyridin-3-yl)methyl [4-(propylsulfanyl)phenyl]carbamate](/img/structure/B14651261.png)

![1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}piperidine](/img/structure/B14651273.png)

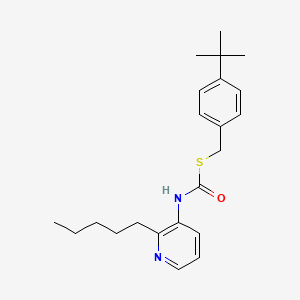
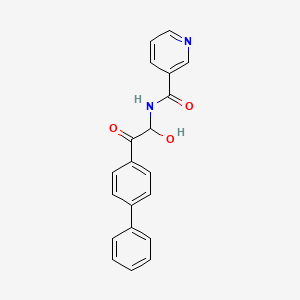

![Benzene, [[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]methyl]-](/img/structure/B14651308.png)
![5-[(E)-(4-Methylphenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14651314.png)
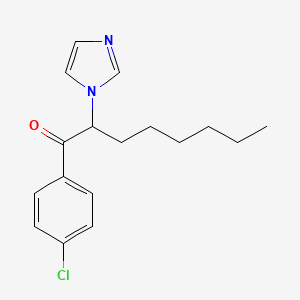
![1-[4-(Bromomethyl)-3-fluorophenyl]-2,2-dimethylpropan-1-one](/img/structure/B14651325.png)

